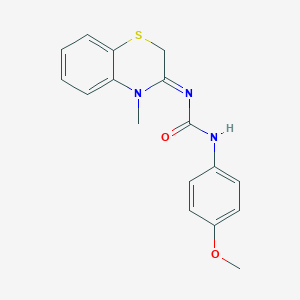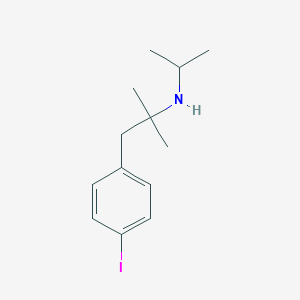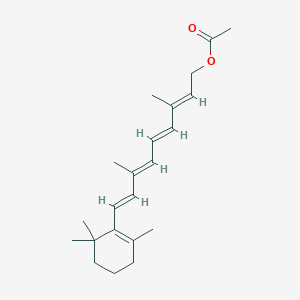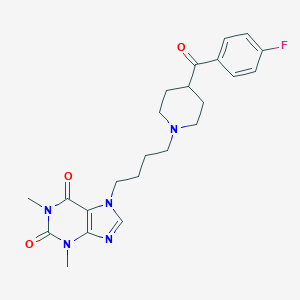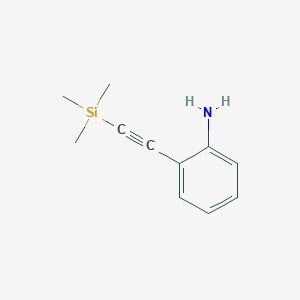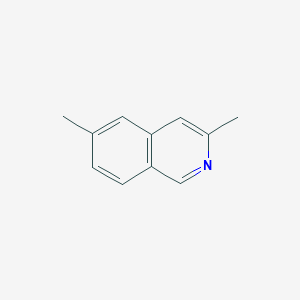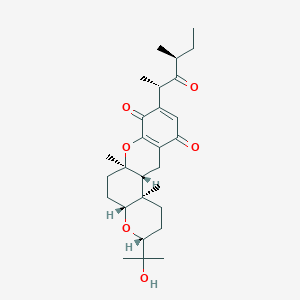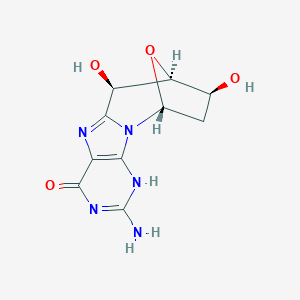
Prenol-d6
Descripción general
Descripción
Synthesis Analysis
Prenol is produced industrially by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol (3-methyl-3-buten-1-ol) . In metabolic engineering of Escherichia coli, NudB, a native phosphatase, is reported to dephosphorylate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into isopentenol .
Molecular Structure Analysis
The molecular formula of Prenol-d6 is C5H10O . It is one of the most simple terpenoids . It is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents .
Chemical Reactions Analysis
In the OH-initiated oxidation of prenol and isoprenol, OH addition plays a larger role at higher temperatures . The reaction kinetics of prenol and isoprenol with OH radicals was investigated over the temperature range of 900–1290 K and pressure of 1–5 atm .
Physical And Chemical Properties Analysis
Prenol has a molecular weight of 86.13, a density of 0.848g/mL at 25°C, a melting point of 43.52°C, a boiling point of 140°C, and a vapor pressure of 1.4 mm Hg at 20 °C . It is insoluble in water but soluble in alcohol, ether, and other organic solvents .
Aplicaciones Científicas De Investigación
Synthesis of Prenylated Phenols
Prenol-d6 is used in the synthesis of prenylphenols and 2,2-dimethylbenzopyrans via alkylation of resorcinol and pyrocatechol . This process involves the use of aluminum isopropylate and phenolate catalysts . The synthesized compounds have been assessed for their antiradical, membrane-protective, and antioxidant activity .
Biological Activity of Prenylated Phenols
The high biological activity of natural prenylphenols and benzopyrans stimulates the development of synthetic methods for their analogs . Alkylation is one of the main methods for preparing prenylphenols and can follow several pathways depending on the alkylating agents and catalysts .
Pyrolysis and Oxidation of Prenol
The reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group is not well established . The pyrolysis and oxidation of prenol have been studied, and it was found that the consumption of prenol is dominated by a unimolecular reaction to formaldehyde and isobutene .
Kinetic Modeling Study
A kinetic model has been developed to understand the reactivity of unsaturated alcohols . This model helps in understanding the pyrolysis and oxidation of prenol .
Protein Prenylation
Prenylation-based immobilization strategy has several potential biomedical and biotechnology applications . This strategy is particularly useful where oriented protein immobilization is required .
Diagnostic Applications
Prenylation-based immobilization strategy can be used in diagnostic applications based on immunoassays, Surface Plasmon Resonance (SPR), or electrochemical methods .
Mecanismo De Acción
Target of Action
Prenol-d6, also known as 3-methyl-2-butenol, is primarily used as a preservative in various applications . Its primary targets are bacteria, including formaldehyde-resistant species, mold, and yeasts . These microorganisms are detrimental to the stability and quality of products such as aqueous coatings, polymer dispersions, filler suspensions, pigment slurries, solutions, and dispersions of adhesives and thickeners, concrete additives, detergents, cleaning agents, polishes, etc .
Mode of Action
It is known that the compound interacts with its targets (bacteria, mold, and yeasts) and inhibits their growth, thereby preserving the integrity of the products it is used in .
Biochemical Pathways
Prenols are synthesized from the five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced mainly via the mevalonic acid pathway . In some bacteria and plants, isoprenoid precursors are made by the methylerythritol phosphate pathway . The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis, has been developed that centers around the synthesis and subsequent phosphorylation of isoprenoid alcohols .
Pharmacokinetics
It is known that the biosynthesis of all prenyl lipids involves the intermediary formation of one or more prenyl pyrophosphates .
Result of Action
The result of Prenol-d6’s action is the effective preservation of various products by inhibiting the growth of bacteria, mold, and yeasts . This ensures the longevity and quality of these products. In terms of biochemical reactions, the consumption of isoprenol (a type of prenol) is dominated by a unimolecular reaction to formaldehyde and isobutene .
Action Environment
The action of Prenol-d6 can be influenced by various environmental factors. For instance, the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group, such as Prenol-d6, can be affected by temperature and pressure . The pyrolysis and oxidation of Prenol-d6 have been studied at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .
Safety and Hazards
Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .
Propiedades
IUPAC Name |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAYTHWZCLXAN-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482648 | |
| Record name | Prenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prenol-d6 | |
CAS RN |
53439-16-0 | |
| Record name | Prenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

